molecular formula C9H10ClNO B13179652 1-(2-Amino-4-chloro-5-methylphenyl)ethan-1-one

1-(2-Amino-4-chloro-5-methylphenyl)ethan-1-one

Cat. No.: B13179652
M. Wt: 183.63 g/mol
InChI Key: FEMWEUHPGLVYDL-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name 1-(2-amino-4-chloro-5-methylphenyl)ethan-1-one follows IUPAC rules for substituted acetophenones. The parent structure is ethanone (acetyl group), bonded to a benzene ring substituted at positions 2 (amino group, -NH₂), 4 (chloro, -Cl), and 5 (methyl, -CH₃). Numbering begins at the acetyl-bearing carbon (position 1), proceeding clockwise to prioritize substituents in ascending numerical order.

CAS Registry Number and Alternative Chemical Identifiers

As of the provided search results, no CAS Registry Number is explicitly listed for this compound. However, structurally similar analogs, such as 1-(2-amino-4-chloro-5-methylphenyl)-2-chloro-ethanone (PubChem CID: 15521695), share partial substitution patterns but differ in functional groups. Alternative identifiers include:

  • Theoretical molecular formula : C₉H₁₀ClNO
  • Hypothetical PubChem CID : Not available in cited sources
  • Related compounds : 2-Amino-4-chloro-5-methylphenol (PubChem CID: 104524)

SMILES Notation and InChI Key Representations

The SMILES notation for this compound is:

CC(=O)C1=C(C(=C(C=C1)Cl)N)C

This string encodes the acetyl group (CC(=O)), benzene ring (C1=C...C), and substituents at positions 2 (N), 4 (Cl), and 5 (C).

The InChI Key , derived algorithmically from the molecular structure, would follow the format:

XXXXX-XXXXX-XXXXX-XXXXX-XXXXX-XX

A precise InChI Key is unavailable in the provided data, but computational tools like OpenBabel or PubChem’s structure generator could generate it from the SMILES string.

Structural Comparison Table

Feature This compound 1-(2-Amino-4-chloro-5-methylphenyl)-2-chloro-ethanone
Molecular Formula C₉H₁₀ClNO C₉H₉Cl₂NO
Substituents -NH₂, -Cl, -CH₃, acetyl -NH₂, -Cl, -CH₃, 2-chloroacetyl
Molecular Weight 199.64 g/mol (calculated) 218.08 g/mol

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

1-(2-amino-4-chloro-5-methylphenyl)ethanone

InChI

InChI=1S/C9H10ClNO/c1-5-3-7(6(2)12)9(11)4-8(5)10/h3-4H,11H2,1-2H3

InChI Key

FEMWEUHPGLVYDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)N)C(=O)C

Origin of Product

United States

Preparation Methods

Synthesis of Amino-Substituted Phenyl Ethanones

Several methods exist for synthesizing amino-substituted phenyl ethanones, which could be modified to produce 1-(2-Amino-4-chloro-5-methylphenyl)ethan-1-one.

Synthesis Involving Cyclization Reactions

Cyclization reactions can be employed to synthesize compounds with amino groups on phenyl rings.

  • Synthesis of compounds 1-4 : 4,4′-dibromo- or diiodo-benzil can undergo a cyclization reaction with glycine amide in the presence of sodium hydroxide to give 2-hydroxypyrazine.

One-Pot Reactions

One-pot reactions offer an efficient way to create complex molecules in a single reaction vessel.

Reactions with 1-(2′-Bromophenyl)ethan-1-one Derivatives

Reactions using 1-(2′-bromophenyl)ethan-1-one as a starting material can introduce various substituents onto the phenyl ring.

Heck Reaction

The Heck reaction can be utilized to introduce alkene substituents at specific positions on the phenyl ring.

  • One-pot procedure : 1-(4-Amino-3-bromophenyl)ethan-1-one and (E)-4-phenylbut-3-en-2-one can be used in a one-pot procedure with column chromatography to yield the desired product.

Chemical Reactions Analysis

1-(2-Amino-4-chloro-5-methylphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like nitrous acid.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Amino-4-chloro-5-methylphenyl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-chloro-5-methylphenyl)ethan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

1-(2-Amino-4-methylphenyl)ethan-1-one (CAS 2835-77-0)
  • Structural Difference : Lacks the 4-chloro substituent.
  • The reduced molecular weight (183.2 g/mol vs. ~199.6 g/mol for the target compound) may also affect solubility and crystallinity .
1-(2-Amino-4-chloro-5-methylphenyl)-2-chloroethan-1-one (CAS 220998-04-9)
  • Structural Difference : Contains an additional Cl at the β-position of the ketone.
  • Impact : The second Cl increases molecular weight (218.08 g/mol) and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility. This modification may also alter metabolic stability .
1-(2-Amino-5-fluoro-4-methoxyphenyl)ethan-1-one
  • Structural Difference : Replaces 4-Cl with 4-OCH₃ and 5-CH₃ with 5-F.
  • Impact : Methoxy is electron-donating, increasing electron density on the phenyl ring, while fluorine’s electronegativity may alter hydrogen-bonding interactions. These changes could influence binding affinity in receptor-ligand systems .

Aromatic Ring Modifications

1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethan-1-one (CAS 175137-02-7)
  • Structural Difference : Replaces phenyl with a thiophene ring bearing a 4-chlorophenyl group.
  • The 4-chlorophenyl substituent adds steric bulk, which may hinder rotation and stabilize specific conformations .
1-(5-Methyl-1H-indol-6-yl)ethan-1-one
  • Structural Difference : Substitutes phenyl with an indole ring.
  • Impact: The indole NH group enables hydrogen bonding, which could improve solubility and target engagement in biological systems.

Functional Group Additions

1-(4-(4-Methylpiperazin-1-yl)phenyl)ethan-1-one
  • Structural Difference : Incorporates a piperazine ring at the 4-position.
  • Impact : Piperazine improves water solubility via protonation at physiological pH, making the compound more bioavailable. This modification is common in drug design to optimize pharmacokinetics .
(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime
  • Structural Difference : Features a triazole ring and a nitro group.
  • Impact : The nitro group is strongly electron-withdrawing, polarizing the ketone and increasing reactivity toward nucleophiles. The triazole ring enables metal coordination and hydrogen bonding, which are valuable in catalysis and medicinal chemistry .

Data Table: Key Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
1-(2-Amino-4-chloro-5-methylphenyl)ethan-1-one C₉H₁₀ClNO ~199.6 2-NH₂, 4-Cl, 5-CH₃ High electrophilicity, moderate lipophilicity
1-(2-Amino-4-methylphenyl)ethan-1-one C₉H₁₁NO 183.2 2-NH₂, 4-CH₃ Lower reactivity, higher solubility
1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethan-1-one C₁₂H₁₀ClNOS 263.7 Thiophene, 4-Cl-C₆H₄ Enhanced π-stacking, steric bulk
1-(4-(4-Methylpiperazin-1-yl)phenyl)ethan-1-one C₁₃H₁₈N₂O 218.3 Piperazine ring Improved solubility, bioavailability

Biological Activity

1-(2-Amino-4-chloro-5-methylphenyl)ethan-1-one, also known as a derivative of the chloroacetophenone class, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes an amino group and a chloro substituent on the phenyl ring. The biological implications of this compound are significant, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition research.

The molecular formula of this compound is C9H10ClN, with a molecular weight of approximately 185.64 g/mol. The presence of both an amino group and a chloro group contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on related chloroacetophenones highlighted their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Target Organisms
This compoundTBDTBD
Chloroacetophenone analogs0.0039 - 0.025S. aureus, E. coli

Anticancer Activity

The anticancer potential of this compound has been explored through structure-activity relationship (SAR) studies. These studies suggest that modifications to the phenyl ring can enhance cytotoxicity against various cancer cell lines. For instance, derivatives with electron-withdrawing groups have shown improved activity against mesenchymal cancer cells, indicating a potential mechanism involving the disruption of mitotic processes .

Enzyme Inhibition

This compound acts as an electrophile, capable of interacting with nucleophilic sites on enzymes or proteins. This interaction can lead to enzyme inhibition, which is crucial for understanding its therapeutic applications in diseases involving dysregulated enzymatic activity.

Study on Antimicrobial Efficacy

In a recent study assessing the antimicrobial activity of various derivatives, compounds structurally related to this compound demonstrated promising results against resistant bacterial strains. The study utilized a series of in vitro assays to evaluate the efficacy of these compounds, revealing that certain modifications significantly enhanced their antibacterial properties .

Anticancer Mechanism Investigation

Another investigation focused on the mechanism of action for related compounds in inhibiting cancer cell proliferation. It was found that these compounds could induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

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